Cas no 2227827-38-3 ((1S)-1-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylethan-1-ol)

(1S)-1-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylethan-1-ol 化学的及び物理的性質
名前と識別子
-
- (1S)-1-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylethan-1-ol
- 2227827-38-3
- (1S)-1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-ol
- EN300-1953112
-
- インチ: 1S/C7H9F3N2O/c1-4(13)5-3-6(7(8,9)10)11-12(5)2/h3-4,13H,1-2H3/t4-/m0/s1
- InChIKey: HHJRVCLDVOOQDU-BYPYZUCNSA-N
- ほほえんだ: FC(C1C=C([C@H](C)O)N(C)N=1)(F)F
計算された属性
- せいみつぶんしりょう: 194.06669740g/mol
- どういたいしつりょう: 194.06669740g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 185
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 38Ų
(1S)-1-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylethan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1953112-1.0g |
(1S)-1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-ol |
2227827-38-3 | 1g |
$1543.0 | 2023-06-01 | ||
Enamine | EN300-1953112-2.5g |
(1S)-1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-ol |
2227827-38-3 | 2.5g |
$3025.0 | 2023-09-17 | ||
Enamine | EN300-1953112-10g |
(1S)-1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-ol |
2227827-38-3 | 10g |
$6635.0 | 2023-09-17 | ||
Enamine | EN300-1953112-0.5g |
(1S)-1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-ol |
2227827-38-3 | 0.5g |
$1482.0 | 2023-09-17 | ||
Enamine | EN300-1953112-0.25g |
(1S)-1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-ol |
2227827-38-3 | 0.25g |
$1420.0 | 2023-09-17 | ||
Enamine | EN300-1953112-0.05g |
(1S)-1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-ol |
2227827-38-3 | 0.05g |
$1296.0 | 2023-09-17 | ||
Enamine | EN300-1953112-0.1g |
(1S)-1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-ol |
2227827-38-3 | 0.1g |
$1357.0 | 2023-09-17 | ||
Enamine | EN300-1953112-5.0g |
(1S)-1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-ol |
2227827-38-3 | 5g |
$4475.0 | 2023-06-01 | ||
Enamine | EN300-1953112-10.0g |
(1S)-1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-ol |
2227827-38-3 | 10g |
$6635.0 | 2023-06-01 | ||
Enamine | EN300-1953112-5g |
(1S)-1-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-ol |
2227827-38-3 | 5g |
$4475.0 | 2023-09-17 |
(1S)-1-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylethan-1-ol 関連文献
-
Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
-
Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
-
3. 3D in vitro co-culture disc for spatiotemporal image analysis of cancer–stromal cell interaction†Haruko Takahashi,Yutaka Kikuchi Biomater. Sci., 2021,9, 4448-4458
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Charlotte E. Willans,Sara French,Leonard J. Barbour,Jan-André Gertenbach,Peter C. Junk,Gareth O. Lloyd,Jonathan W. Steed Dalton Trans., 2009, 6480-6482
-
Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
-
Lucia Battistini,Paola Burreddu,Paola Carta,Gloria Rassu,Luciana Auzzas,Claudio Curti,Franca Zanardi,Elena M. V. Araldi,Carlo Scolastico,Giovanni Casiraghi Org. Biomol. Chem., 2009,7, 4924-4935
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
(1S)-1-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylethan-1-olに関する追加情報
Chemical Profile of (1S)-1-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylethan-1-ol (CAS No. 2227827-38-3)
Compound CAS No. 2227827-38-3, identified by the systematic name (1S)-1-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylethan-1-ol, represents a significant molecule in the realm of pharmaceutical chemistry. This compound belongs to the pyrazole class, which is renowned for its diverse biological activities and applications in drug development. The presence of a chiral center at the (1S) configuration and the structural incorporation of a trifluoromethyl group contribute to its unique chemical properties and potential therapeutic benefits.
The molecular structure of this compound features a pyrazole core substituted with a propyl chain terminated by an alcohol functional group. The trifluoromethyl group at the 3-position of the pyrazole ring enhances the lipophilicity and metabolic stability, which are critical factors in drug design. Additionally, the stereochemistry imposed by the (1S) configuration can influence the compound's interactions with biological targets, making it a subject of interest for medicinal chemists.
Recent advancements in computational chemistry have enabled more precise predictions of the pharmacokinetic and pharmacodynamic properties of such molecules. Studies have indicated that compounds with similar structural motifs exhibit potential as kinase inhibitors, particularly in targeting pathways involved in cancer and inflammatory diseases. The trifluoromethyl group, in particular, has been shown to improve binding affinity to protein targets, a phenomenon attributed to its ability to modulate electronic distributions and hydrophobic interactions.
In vitro studies have demonstrated that derivatives of pyrazole with similar substitutions can inhibit enzymes such as Janus kinases (JAKs) and cyclin-dependent kinases (CDKs). These kinases play pivotal roles in cell signaling cascades, and their dysregulation is often associated with various pathological conditions. The alcohol moiety in (1S)-1-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylethan-1-ol may also participate in hydrogen bonding interactions with biological targets, further influencing its binding profile.
The synthesis of this compound involves multi-step organic reactions, including stereoselective functionalization of the pyrazole ring. The use of advanced synthetic methodologies ensures high enantiomeric purity, which is crucial for evaluating its biological activity without interference from racemic impurities. Techniques such as asymmetric hydrogenation and chiral auxiliary-assisted synthesis have been employed to achieve the desired stereochemical outcome.
Current research in medicinal chemistry emphasizes the development of small molecules that can modulate protein-protein interactions. Pyrazole derivatives are well-positioned to fulfill this role due to their ability to fit into hydrophobic pockets and engage in specific non-covalent interactions. The trifluoromethyl group, in particular, has been leveraged to enhance binding affinity through π-stacking and hydrophobic effects.
Preclinical studies have begun to explore the potential therapeutic applications of compounds like (1S)-1-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylethan-1-ol in models of chronic inflammation and autoimmune disorders. The compound's ability to inhibit key signaling pathways suggests its utility as a lead molecule for further derivatization and optimization. Structural modifications aimed at improving solubility, bioavailability, and target specificity are ongoing areas of investigation.
The role of computational modeling in drug discovery has been instrumental in guiding synthetic efforts and predicting biological outcomes. Molecular docking simulations have been used to evaluate how this compound interacts with potential targets such as JAK2 and CDK4. These simulations provide insights into binding modes and key interaction residues, facilitating rational design of analogs with enhanced potency.
The pharmaceutical industry continues to invest in innovative approaches to overcome challenges associated with drug resistance and side effects. Pyrazole-based compounds offer a promising scaffold for developing next-generation therapeutics due to their versatility and well-documented biological activity. The unique combination of structural features in (1S)-1-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylethan-1-ol makes it a valuable asset in ongoing drug development programs.
As research progresses, interdisciplinary collaborations between chemists, biologists, and clinicians will be essential for translating laboratory findings into clinical applications. The systematic study of compounds like this one will contribute to our understanding of disease mechanisms and provide novel therapeutic strategies for patients worldwide.
2227827-38-3 ((1S)-1-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ylethan-1-ol) 関連製品
- 1514356-70-7(2,2-difluoro-1-4-(methoxymethyl)phenylethan-1-amine)
- 850930-05-1(N-2-(4-fluorophenyl)imidazo1,2-apyridin-3-yl-2-(naphthalen-1-yl)acetamide)
- 306730-29-0(2-{[(4-bromo-3-methylphenyl)amino]methyl}-5-methoxyphenol)
- 127427-04-7(Sodium 3-(3,4,5-trimethoxyphenyl)prop-2-enoate)
- 1361919-78-9(5-Cyano-2-(difluoromethyl)-4-(trifluoromethoxy)pyridine)
- 2138077-38-8(N-[2-(aminomethyl)pyrimidin-4-yl]-4-nitrobenzene-1-sulfonamide)
- 90004-97-0(1-(3-bromo-2-hydroxy-5-nitrophenyl)ethan-1-one)
- 1251702-68-7(3-{[7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-yl]amino}benzonitrile)
- 2229413-25-4(3-methyl-4-(methylsulfanyl)but-1-yne)
- 1357354-20-1((2-Benzyl-2-azaspiro[4.4]nonan-6-yl)methanol)



